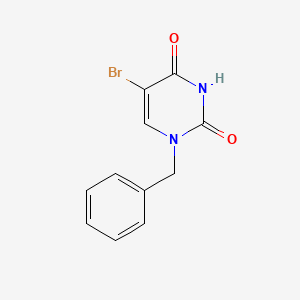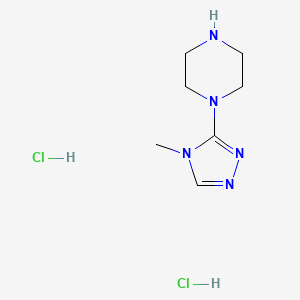
1-(4-メチル-4H-1,2,4-トリアゾール-3-イル)ピペラジン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride” is a chemical substance with the CAS Number: 1909305-44-7 . The IUPAC name for this compound is 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride .
Molecular Structure Analysis
The molecular structure of “1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride” is represented by the InChI code: 1S/C7H13N5.2ClH/c1-11-6-9-10-7(11)12-4-2-8-3-5-12;;/h6,8H,2-5H2,1H3;2*1H . This indicates that the compound consists of a 1,2,4-triazole ring attached to a piperazine ring via a single bond .Physical And Chemical Properties Analysis
The compound “1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 240.13 .作用機序
Target of Action
Compounds with similar structures have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to changes in cellular processes .
Result of Action
Similar compounds have shown weak to high cytotoxic activities against certain tumor cell lines .
実験室実験の利点と制限
One of the advantages of using 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride in laboratory experiments is its ability to form stable complexes with metal ions. This property has been utilized in various applications such as catalysis and drug delivery. However, one of the limitations of using this compound is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride. One direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential as a drug delivery system for various drugs. Additionally, further research can be done to understand its mechanism of action and its potential applications in catalysis.
In conclusion, 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride is a chemical compound that has potential applications in various scientific research fields. Its ability to form stable complexes with metal ions has been utilized in catalysis and drug delivery. Future research can be done to explore its potential as a fluorescent probe and to understand its mechanism of action.
合成法
The synthesis of 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride involves the reaction of 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine with hydrochloric acid. The resulting compound is a white crystalline powder that is soluble in water and ethanol. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
配位化学
化合物の構成要素である1,2,4-トリアゾール環系は、配位化学で使用されていることが知られています . これは、さまざまな金属と錯体を形成することができ、その配位化学は、他の古典的なピリジルおよびポリピリジル系配位子とよく比較されます .
触媒作用
1,2,4-トリアゾール環系を有する化合物は、触媒作用に使用されてきました . 1,2,4-トリアゾール環のユニークな構造は、特定の反応の触媒活性を高める可能性があります .
酵素阻害
トリアゾール誘導体は、酵素阻害活性を示すことが報告されています . これらは、炭酸脱水酵素、コリンエステラーゼ、アルカリホスファターゼ、抗リパーゼ、およびアロマターゼなどのさまざまな酵素の阻害剤として作用する可能性があります .
抗がん活性
対象化合物の構造と類似したトリアゾロチアジアジン誘導体は、抗がん活性を示すことが示されています . これらは、新しい抗がん剤の開発に使用される可能性があります .
抗菌活性
1,2,3-トリアゾール環系は、抗菌活性と関連付けられています . この環系を含む化合物は、新しい抗菌剤の開発に使用される可能性があります .
抗ウイルス活性
1,2,3-トリアゾール環系を有する化合物は、抗ウイルス活性を示すことも示されています . これらは、抗ウイルス薬の開発に使用される可能性があります .
鎮痛および抗炎症活性
トリアゾロチアジアジン誘導体は、鎮痛および抗炎症活性を示すことが報告されています . これは、対象化合物が疼痛と炎症の管理に使用される可能性があることを示唆しています .
抗酸化活性
トリアゾロチアジアジン誘導体は、抗酸化活性を示すことも示されています . これは、酸化ストレス関連状態の管理における潜在的な用途を示唆しています .
Safety and Hazards
特性
IUPAC Name |
1-(4-methyl-1,2,4-triazol-3-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.2ClH/c1-11-6-9-10-7(11)12-4-2-8-3-5-12;;/h6,8H,2-5H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVHLQZXKOXDNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one](/img/structure/B2403487.png)
![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2403488.png)

![7-Fluoro-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2403491.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2403492.png)
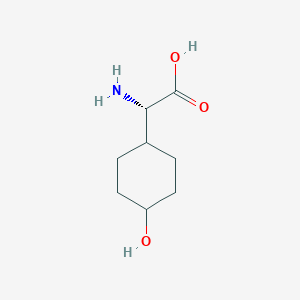

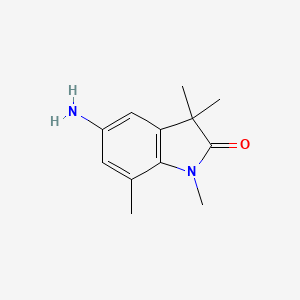
![4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol](/img/structure/B2403500.png)

![N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2403502.png)
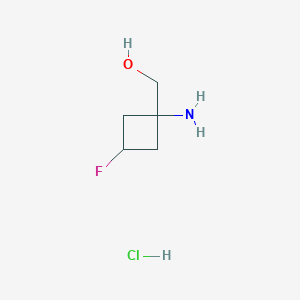
![N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
